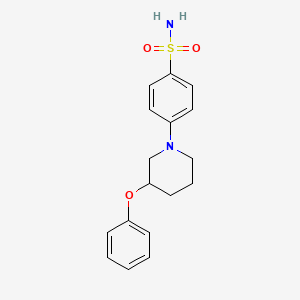
Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)- is a chemical compound with the molecular formula C17H20N2O3S and a molecular weight of 332.42 g/mol . This compound is characterized by the presence of a benzenesulfonamide group attached to a piperidine ring, which is further substituted with a phenoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)- involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonamide with 3-phenoxypiperidine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like DMF, bases such as potassium carbonate, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The piperidine ring and phenoxy group contribute to the compound’s overall stability and reactivity, allowing it to interact with various pathways in biological systems.
Comparison with Similar Compounds
Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)- can be compared with other similar compounds such as:
N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide: This compound is used in the treatment of metabolic syndrome and has similar structural features.
Benzenesulfonamide derivatives: Various derivatives of benzenesulfonamide are studied for their diverse chemical and biological properties.
The uniqueness of Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
827322-98-5 |
|---|---|
Molecular Formula |
C17H20N2O3S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-(3-phenoxypiperidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H20N2O3S/c18-23(20,21)17-10-8-14(9-11-17)19-12-4-7-16(13-19)22-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12-13H2,(H2,18,20,21) |
InChI Key |
FNQIFSSTGJUJAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)S(=O)(=O)N)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


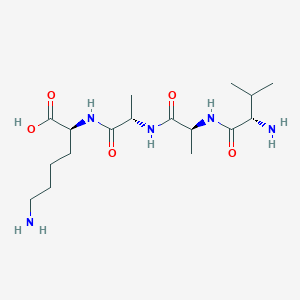
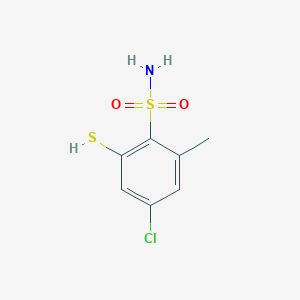
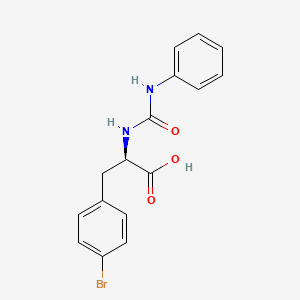
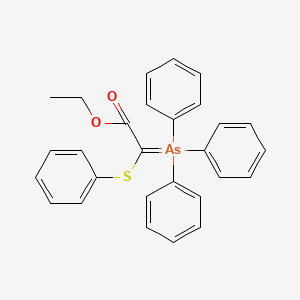
![Benzene, 1-methyl-3-[(1-methylheptyl)oxy]-](/img/structure/B14222074.png)

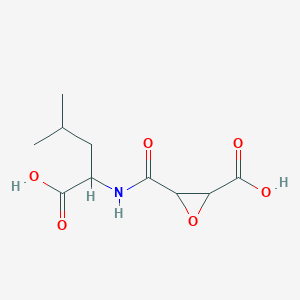
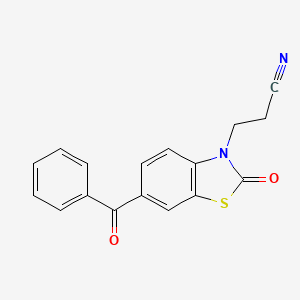
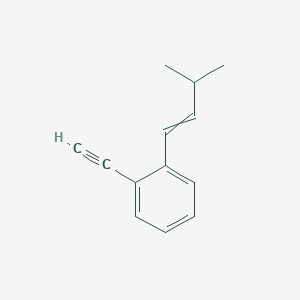
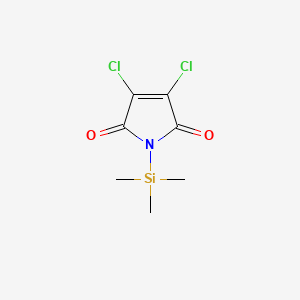
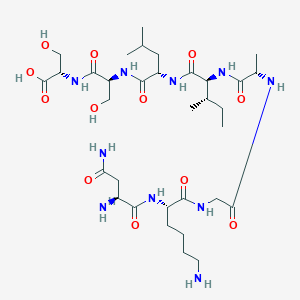
![2-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]propan-2-amine](/img/structure/B14222107.png)
![2-[1-(2-Methoxy-4-methylphenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14222115.png)
![N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide](/img/structure/B14222121.png)
